Cas no 494798-73-1 (4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1)
494798-73-1 structure
Product Name:4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
CAS-nummer:494798-73-1
MF:C18H11F17O2
MW:582.251605272293
CID:932418
PubChem ID:12154169
Update Time:2025-05-22
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde
- 38456_ALDRICH
- 38456_FLUKA
- 4-(1H,1H,2H,2H,3H,3H-Perfluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)-benzaldehyde
- 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyl-1-oxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyloxy]benzaldehyde
- ACMC-20amwo
- AG-F-65672
- CTK4J1326
- 4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy)benzaldehyde
- AKOS015889324
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde, >=97.0%
- NS00109873
- 494798-73-1
- SCHEMBL896329
- DTXSID30478718
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzaldehyde,>=97.0%
- 4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
-
- Inchi: 1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2
- InChI-sleutel: KOLANEVLEDPTQG-UHFFFAOYSA-N
- LACHT: FC(C(C(CCCOC1C=CC(C=O)=CC=1)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Berekende eigenschappen
- Exacte massa: 582.04873
- Monoisotopische massa: 582.0487583g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 19
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 12
- Complexiteit: 782
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 7.9
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.52
- Smeltpunt: 60-64 °C
- Kookpunt: 353.557°C at 760 mmHg
- Vlampunt: >110 °C
- Brekindex: 1.379
- PSA: 26.3
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Beveiligingsinformatie
- WGK Duitsland:3
- FLUKA MERK F CODES:10
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-238750-100 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100MG |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250MG |
¥1,053.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750-100mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100mg |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250mg |
¥1053.00 | 2023-09-05 |
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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